Atorvastatin 3-Deoxyhept-2E-Enoic Acid, also known as (2E)-2,3-Dehydroxy Atorvastatin, is a chemical compound classified as an impurity of Atorvastatin, which is a widely used medication for lowering cholesterol. The compound has the following characteristics:
Atorvastatin 3-Deoxyhept-2E-Enoic Acid is derived from Atorvastatin, which is an HMG-CoA reductase inhibitor. It is primarily sourced from the synthesis of Atorvastatin and is classified under pharmaceutical impurities. Its role in pharmacology is as an intermediate in the synthesis of Atorvastatin and may have implications in the drug's efficacy and safety profiles .
The synthesis of Atorvastatin 3-Deoxyhept-2E-Enoic Acid typically involves several chemical reactions that modify the structure of Atorvastatin. Key methods include:
The synthesis can be executed through various organic chemistry techniques, including:
Atorvastatin 3-Deoxyhept-2E-Enoic Acid can undergo various chemical reactions:
These reactions are crucial for modifying the compound's properties or synthesizing derivatives that may have enhanced biological activity or stability .
Atorvastatin 3-Deoxyhept-2E-Enoic Acid exhibits:
Key chemical properties include:
The compound should be stored at -20°C to maintain stability and integrity .
Atorvastatin 3-Deoxyhept-2E-Enoic Acid primarily serves scientific purposes as an impurity marker in pharmaceutical formulations of Atorvastatin. Its analysis is critical for:
Atorvastatin 3-Deoxyhept-2E-Enoic Acid is formally identified through multiple systematic naming conventions that precisely define its chemical structure. According to the International Union of Pure and Applied Chemistry (IUPAC), the compound is designated as (2E,5S)-7-[2-(4-fluorophenyl)-5-(1-methylethyl)-3-phenyl-4-[(phenylamino)carbonyl]-1H-pyrrol-1-yl]-5-hydroxy-2-heptenoic acid. This comprehensive name specifies three critical structural features: the (E)-configuration of the C2-C3 double bond in the heptenoic acid chain, the (S)-stereochemistry at the C5 hydroxy position, and the complete substitution pattern of the pyrrole ring system [4] [7].
The compound is recognized by several standardized synonyms across pharmacological and chemical databases:
Pharmacopoeial references, particularly the United States Pharmacopeia (USP), officially designate this molecule as Atorvastatin 3-Deoxyhept-2-Enoic Acid under the pharmaceutical analytical impurity (PAI) classification system with catalog number 1A00760. This standardized nomenclature ensures consistency in pharmaceutical quality control documentation and regulatory submissions [4] [5] [6]. The compound is registered under CAS Number 1105067-93-3, providing a unique identifier for chemical tracking and regulatory compliance across international boundaries [4] [9].
Table 1: Official Identifiers and Synonyms of Atorvastatin 3-Deoxyhept-2E-Enoic Acid
Identifier Type | Designation |
---|---|
Systematic IUPAC Name | (2E,5S)-7-[2-(4-Fluorophenyl)-5-(1-methylethyl)-3-phenyl-4-[(phenylamino)carbonyl]-1H-pyrrol-1-yl]-5-hydroxyhept-2-enoic acid |
Pharmacopeial Name | Atorvastatin 3-Deoxyhept-2-Enoic Acid |
CAS Registry Number | 1105067-93-3 |
USP Catalog Number | 1A00760 |
Common Synonyms | (2E)-2,3-Dehydroxy Atorvastatin; Atorvastatin 3-Deoxyhept-2-enoic Acid; (2E)-2,3-Dehydroxy Atorvastatin |
The molecular architecture of Atorvastatin 3-Deoxyhept-2E-Enoic Acid exhibits several distinctive stereochemical and conformational characteristics essential for its identification and function as a pharmaceutical impurity. The compound possesses the molecular formula C₃₃H₃₃FN₂O₄ with a precise molecular weight of 540.62 g/mol for the free acid form. This complex structure integrates three key elements: a fluorophenyl-substituted pyrrole core, a hydroxy-substituted aliphatic chain, and an extended (E)-configured heptenoic acid moiety [1] [4] [8].
Stereochemical analysis confirms the presence of a single chiral center at the C5 position of the heptenoic acid side chain, which maintains the (S)-configuration consistent with the parent atorvastatin molecule. This stereospecificity is pharmacologically significant as it influences the molecule's potential interactions with biological targets [7] [8]. The defining structural feature is the (E)-geometry of the α,β-unsaturated carboxylic acid system (between C2 and C3), formally designated in the nomenclature as "2E". This trans configuration is electronically stabilized through conjugation with the carboxylic acid group and is unequivocally represented in the compound's SMILES notation: CC(C)C1=C(C(=C(N1CCC(CC=CC(=O)O)O)C2=CC=C(C=C2)F)C3=CC=CC=C3)C(=O)NC4=CC=CC=C4, which explicitly shows the "/C=C/" (trans) configuration [7] [8].
Advanced structural characterization through InChI coding provides a machine-readable representation of the compound's spatial arrangement: InChI=1S/C33H33FN2O4/c1-22(2)31-30(33(40)35-26-12-7-4-8-13-26)29(23-10-5-3-6-11-23)32(24-16-18-25(34)19-17-24)36(31)21-20-27(37)14-9-15-28(38)39/h3-13,15-19,22,27,37H,14,20-21H2,1-2H3,(H,35,40)(H,38,39)/b15-9+/t27-/m0/s1. This descriptor confirms the (E)-alkene geometry ("b15-9+") and the (S)-stereochemistry at C27 ("t27-") [8]. The extended heptenoic acid chain adopts a predominantly planar conformation around the unsaturated bond, while the pyrrole core maintains near-orthogonal orientation relative to the attached phenyl rings, creating a sterically crowded environment around the carboxanilide functionality [5] [8].
Table 2: Structural and Stereochemical Features of Atorvastatin 3-Deoxyhept-2E-Enoic Acid
Structural Feature | Chemical Characterization | Significance |
---|---|---|
Molecular Formula | C₃₃H₃₃FN₂O₄ | Defines elemental composition |
Molecular Weight | 540.62 g/mol | Impacts analytical detection |
Chiral Centers | One at C5 position | Influences potential biological activity |
Alkene Geometry | (E)-configuration at C2-C3 | Affects molecular shape and polarity |
Key Functional Groups | Carboxylic acid, secondary alcohol, carboxanilide, fluorinated biphenyl system | Determines physicochemical behavior and impurity profile |
Stereochemical Designation | (5S,2E) | Critical for identification as specific impurity |
The physicochemical profile of Atorvastatin 3-Deoxyhept-2E-Enoic Acid governs its analytical detection, handling requirements, and behavior in pharmaceutical matrices. This compound typically presents as a yellow to brown solid in its pure form, with high-performance liquid chromatography (HPLC) analyses confirming purity levels typically exceeding >95% in reference standard materials [3] [8]. The compound exhibits limited water solubility characteristic of its complex organic structure, but demonstrates moderate solubility in polar organic solvents including methanol, acetonitrile, and dimethyl sulfoxide, which facilitates its use in analytical applications [5] [6].
Stability assessments indicate that this compound requires careful storage management to maintain integrity. The material shows sensitivity to thermal degradation and oxidative processes, necessitating storage under controlled conditions. Recommended protocols specify storage as a neat solid at 2-8°C for short-term use or at -20°C for long-term preservation (up to 3 years). When dissolved, solutions should be maintained at -80°C for stability beyond six months, with significant degradation observed at room temperature over extended periods [3] [5] [6]. The compound is classified as a combustible solid (Storage Class Code 11) and requires protection from moisture due to potential hydrolytic cleavage of the carboxanilide bond under extreme pH conditions [5] [6].
Ionization behavior significantly influences the compound's analytical detection and chromatographic properties. The molecule contains two ionizable functional groups: a carboxylic acid moiety (predicted pKa ≈ 4.2-4.5) and a secondary aryl amide (predicted pKa ≈ 10.5-11.5). This creates a zwitterionic potential in physiological pH ranges (approximately pH 5-8), where the carboxylic acid exists predominantly in its deprotonated (anionic) form while the amide group remains protonated. The sodium salt form (C₃₃H₃₂FN₂O₄Na) with molecular weight 562.61 g/mol is commercially available and offers enhanced aqueous solubility for analytical applications [7]. The fluorophenyl substituent contributes significant lipophilicity (calculated logP ≈ 6.2), necessitating the use of modified reverse-phase chromatographic conditions for optimal separation from structurally related impurities during pharmaceutical analysis [4] [8].
Regulatory documentation classifies the compound with specific hazard statements including STOT RE 2 (Specific Target Organ Toxicity - Repeated Exposure, Category 2) and Aquatic Chronic 2, indicating potential organ toxicity with repeated exposure and moderate environmental hazard to aquatic organisms. The liver is identified as the primary target organ for potential toxicity [5] [6]. These classifications mandate appropriate handling precautions despite the compound's primary use in analytical laboratory settings rather than therapeutic applications.
Table 3: Physicochemical Properties and Handling Specifications
Property | Specification | Analytical/Handling Implications |
---|---|---|
Appearance | Yellow to brown solid | Visual quality assessment |
Purity (HPLC) | >95% | Suitability as analytical reference standard |
Storage Conditions | Solid: 2-8°C (short-term), -20°C (long-term); Solutions: -80°C | Prevents thermal and oxidative degradation |
Solubility | Moderate in methanol, acetonitrile, DMSO; limited in water | Guides solvent selection for analytical preparations |
Ionization Profile | Carboxylic acid (pKa ≈ 4.2-4.5), Amide (pKa ≈ 10.5-11.5) | Influences chromatographic behavior and mass spectrometric detection |
Hazard Classification | STOT RE 2 (liver as target organ), Aquatic Chronic 2 | Requires appropriate laboratory handling and waste disposal procedures |
CAS No.: 24622-61-5
CAS No.: 776994-64-0
CAS No.: 120-22-9
CAS No.: 8017-89-8
CAS No.: